

Application Notes and Protocols for NO2-SPDMV Conjugation to Monoclonal Antibodies

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Compound of Interest

Compound Name: NO2-SPDMV

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Introduction

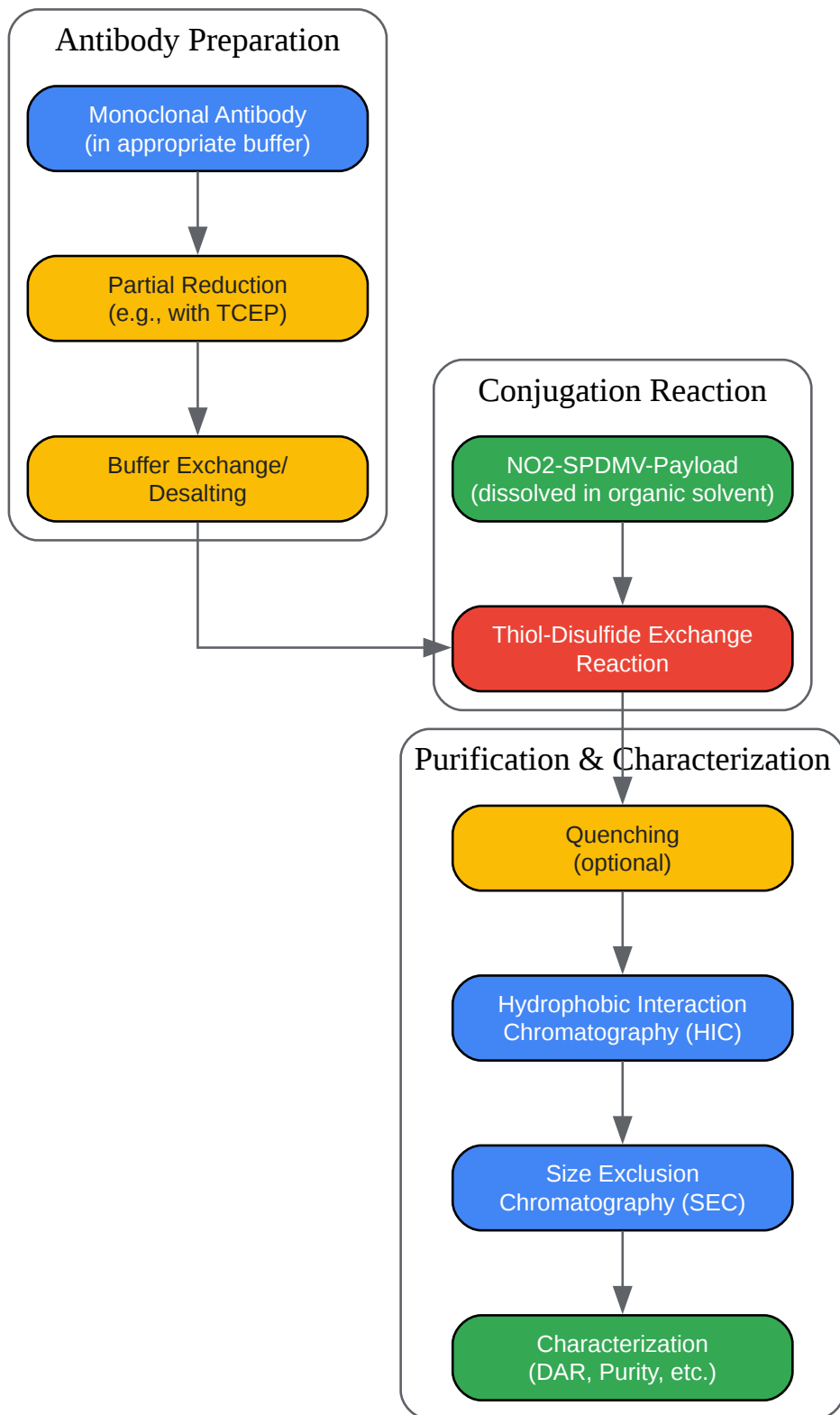
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the conjugation of a drug-linker construct featuring the **NO2-SPDMV** linker to a monoclonal antibody.

NO2-SPDMV is a cleavable linker that contains a 5-nitropyridyl disulfide moiety. This functional group reacts specifically with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable disulfide linkage. This linkage is designed to be stable in systemic circulation but can be cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload. The nitro group in the leaving 5-nitro-2-thiopyridone allows for spectrophotometric monitoring of the conjugation reaction.

These application notes provide a comprehensive, step-by-step guide for the preparation, conjugation, and purification of an ADC using the **NO2-SPDMV** linker, along with methods for its characterization.

Signaling Pathways and Mechanism of Action

The ultimate mechanism of action of the ADC is dependent on the cytotoxic payload being delivered. However, the general pathway for an ADC developed with a cleavable linker like **NO2-SPDMV** is as follows:



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